molecular formula C19H25N5O B2926691 3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2309309-28-0

3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2926691
CAS No.: 2309309-28-0
M. Wt: 339.443
InChI Key: MCXWFRFIYHNDJS-UHFFFAOYSA-N
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Description

3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Polyhydroxylated Piperidine and Indolizidine Alkaloids

A study detailed the synthesis of polyhydroxylated piperidine alkaloids, showcasing the intermolecular Michael addition of substituted amines to a sugar-derived alpha,beta-unsaturated ester. This synthesis route is crucial for producing compounds with potential biological activity, including those related to "3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline" (Patil, Tilekar, & Dhavale, 2001).

Anti-Inflammatory and Analgesic Activities

Another research explored the synthesis of visnagen and khellin furochromone pyrimidine derivatives, evaluating their anti-inflammatory and analgesic activities. This study highlights the therapeutic potential of structurally complex molecules, which might share pharmacophore features with the compound of interest (Abu‐Hashem & Youssef, 2011).

Antimycobacterial Activity

Research into the antimycobacterial activity of spiro-piperidin-4-ones through an atom-economic and stereoselective synthesis process shows the importance of structural modification in enhancing biological activities against Mycobacterium tuberculosis. Such studies are crucial for developing new therapeutic agents for tuberculosis (Kumar et al., 2008).

Anticancer Potential

The synthesis of quinoline-pyrimidine conjugates and their evaluation against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) for cytotoxic activities demonstrate the compound's potential in cancer therapy. Molecular docking studies further provided insights into the structure-activity relationships crucial for anticancer efficacy (Parveen et al., 2017).

Properties

IUPAC Name

3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-10-18(21-13-20-14)24-8-6-15(7-9-24)12-25-19-11-16-4-2-3-5-17(16)22-23-19/h10-11,13,15H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXWFRFIYHNDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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